S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Brand Name: Vulcanchem
CAS No.: 298215-57-3
VCID: VC0371372
InChI: InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl
Molecular Formula: C16H11ClO3S
Molecular Weight: 318.8g/mol

S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate

CAS No.: 298215-57-3

Main Products

VCID: VC0371372

Molecular Formula: C16H11ClO3S

Molecular Weight: 318.8g/mol

S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate - 298215-57-3

CAS No. 298215-57-3
Product Name S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Molecular Formula C16H11ClO3S
Molecular Weight 318.8g/mol
IUPAC Name S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Standard InChI InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+
Standard InChIKey OHMLUUXZYIXGOJ-KRXBUXKQSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)SC3=CC=C(C=C3)Cl
SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl
PubChem Compound 678259
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator